4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
This compound belongs to the class of 1,2,4-triazoles , which are heterocyclic compounds containing a five-membered ring with three nitrogen atoms and one sulfur atom. Its chemical formula is C24H18Cl2FN5O2S , and its molecular weight is approximately 530.4 g/mol . The compound’s systematic name is N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide .
Preparation Methods
The synthetic route for this compound involves the reaction of two precursors: 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions . Unfortunately, detailed industrial production methods are not widely available.
Chemical Reactions Analysis
The compound can undergo various reactions, including:
Oxidation: It may be susceptible to oxidation under appropriate conditions.
Reduction: Reduction reactions could modify its functional groups.
Substitution: Substitution reactions at the triazole ring or other positions are possible.
Common reagents and conditions depend on the specific reaction. For example:
Reductive Amination: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Employing nucleophiles (e.g., amines, thiols) and appropriate catalysts.
Major products formed from these reactions would include derivatives with modified functional groups or substitutions.
Scientific Research Applications
This compound has garnered interest in various scientific fields:
Medicine: It may exhibit pharmacological properties, but further research is needed.
Biology: Investigations into its biological activity and interactions.
Industry: Possible applications in materials science or catalysis.
Mechanism of Action
The exact mechanism remains elusive, but it likely interacts with specific molecular targets or pathways. Further studies are necessary to elucidate its effects.
Comparison with Similar Compounds
Remember that this compound’s full potential awaits further exploration, and its applications may evolve as research progresses
Properties
CAS No. |
676459-06-6 |
---|---|
Molecular Formula |
C15H9ClF2N4S |
Molecular Weight |
350.8 g/mol |
IUPAC Name |
4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H9ClF2N4S/c16-11-5-3-7-13(18)10(11)8-19-22-14(20-21-15(22)23)9-4-1-2-6-12(9)17/h1-8H,(H,21,23)/b19-8+ |
InChI Key |
VYHPREHQRMTHSR-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC=C3Cl)F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=C(C=CC=C3Cl)F)F |
Origin of Product |
United States |
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